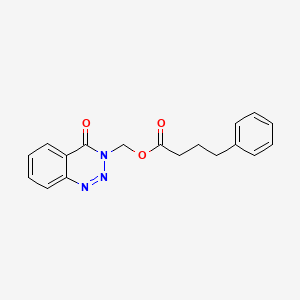![molecular formula C18H19N3O2S B2901249 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 386763-80-0](/img/structure/B2901249.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied for its potential applications in various fields. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide' involves the synthesis of the benzimidazole ring followed by the attachment of the sulfanyl and ethyl groups to the ring. The final step involves the addition of the acetamide group to the molecule.
Starting Materials
o-phenylenediamine, 4-methoxybenzaldehyde, thiourea, ethyl bromide, acetic anhydride, triethylamine, sodium bicarbonate, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, chloroacetyl chloride
Reaction
Step 1: Synthesis of benzimidazole ring, a. Dissolve o-phenylenediamine in acetic anhydride and add triethylamine as a catalyst. Heat the mixture to 80°C for 4 hours., b. Cool the mixture and add sodium bicarbonate to neutralize the solution. Filter the precipitate and wash with water and diethyl ether., c. Dry the precipitate and recrystallize from methanol to obtain benzimidazole., Step 2: Attachment of sulfanyl and ethyl groups, a. Dissolve benzimidazole in ethanol and add thiourea. Heat the mixture to 80°C for 2 hours., b. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., c. Dissolve the precipitate in hydrochloric acid and add sodium hydroxide to adjust the pH to 8-9. Add ethyl bromide and heat the mixture to 80°C for 4 hours., d. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., Step 3: Addition of acetamide group, a. Dissolve the product from step 2 in chloroform and add chloroacetyl chloride. Heat the mixture to 80°C for 2 hours., b. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., c. Recrystallize the product from methanol to obtain the final compound.
Mechanism Of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has antioxidant properties and can protect cells from oxidative stress. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in diabetic animals.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide in lab experiments is its specificity towards HDACs. This allows for targeted inhibition of specific enzymes and proteins in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause adverse effects.
Future Directions
There are several future directions for the research of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One potential direction is the development of more potent and selective HDAC inhibitors. Another direction is the study of the compound's potential use in combination with other anticancer drugs. Additionally, the compound's potential use in the treatment of other diseases such as Alzheimer's and diabetes warrants further investigation.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that has shown potential for use in various fields of scientific research. Its specificity towards HDACs and its anticancer properties make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-14-8-6-13(7-9-14)10-11-19-17(22)12-24-18-20-15-4-2-3-5-16(15)21-18/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPXECZZGWIHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
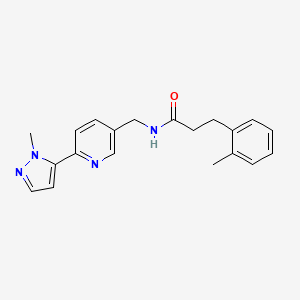
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)

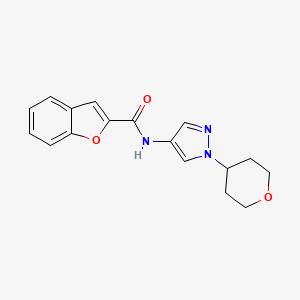
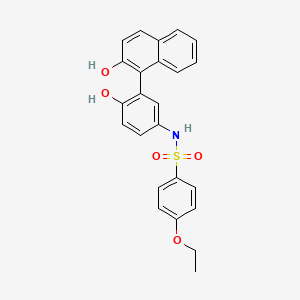
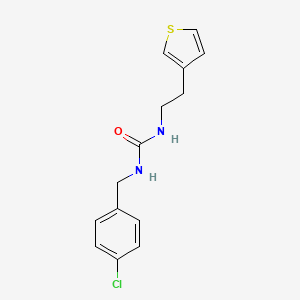
![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)
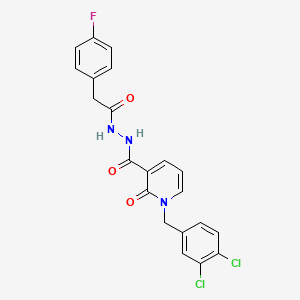
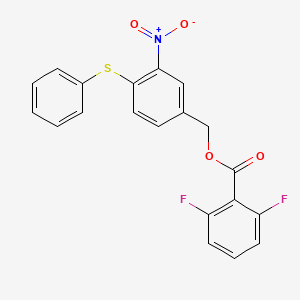
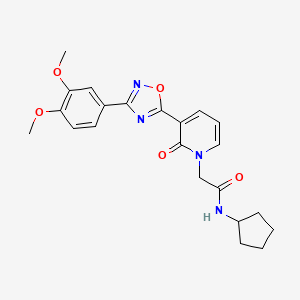
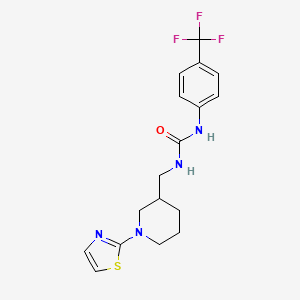
![Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901188.png)
